molecular formula C8H6BrN3 B13114114 6-Bromo-1,5-naphthyridin-2-amine

6-Bromo-1,5-naphthyridin-2-amine

Cat. No.: B13114114
M. Wt: 224.06 g/mol
InChI Key: DXJPTNXGEUFGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,5-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a bromine atom at the 6th position and an amine group at the 2nd position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

The synthesis of 6-Bromo-1,5-naphthyridin-2-amine typically involves the bromination of 1,5-naphthyridine derivatives. One common method includes the reaction of 1,5-naphthyridine with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 6th position.

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

6-Bromo-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine oxides or reduction to form reduced derivatives.

    Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-1,5-naphthyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Bromo-1,5-naphthyridin-2-amine can be compared with other naphthyridine derivatives, such as:

    1,5-Naphthyridine: The parent compound without any substitutions.

    6-Chloro-1,5-naphthyridin-2-amine: Similar structure with a chlorine atom instead of bromine.

    2-Amino-1,5-naphthyridine: Lacks the bromine substitution but retains the amine group.

The uniqueness of this compound lies in the presence of both the bromine atom and the amine group, which can significantly influence its reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

IUPAC Name

6-bromo-1,5-naphthyridin-2-amine

InChI

InChI=1S/C8H6BrN3/c9-7-3-1-6-5(11-7)2-4-8(10)12-6/h1-4H,(H2,10,12)

InChI Key

DXJPTNXGEUFGPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=C(C=C2)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.